molecular formula C8H8N2O B15272454 2-Amino-5-hydroxy-4-methylbenzonitrile

2-Amino-5-hydroxy-4-methylbenzonitrile

Cat. No.: B15272454
M. Wt: 148.16 g/mol
InChI Key: DTEAZMVWMGLFRB-UHFFFAOYSA-N
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Description

2-Amino-5-hydroxy-4-methylbenzonitrile is an organic compound with the molecular formula C8H8N2O It is a derivative of benzonitrile, characterized by the presence of an amino group, a hydroxyl group, and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-hydroxy-4-methylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 4-methyl-2-nitrophenol with sodium cyanide, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a solvent such as ethanol and a reducing agent like hydrogen gas or a metal catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 4-methyl-2-nitrobenzonitrile in the presence of a suitable catalyst, such as palladium on carbon. This process allows for the selective reduction of the nitro group to an amino group, yielding the desired product with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-hydroxy-4-methylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.

Major Products Formed

    Oxidation: 2-Amino-5-hydroxy-4-methylbenzaldehyde.

    Reduction: 2-Amino-5-hydroxy-4-methylbenzylamine.

    Substitution: 2-Halo-5-hydroxy-4-methylbenzonitrile.

Scientific Research Applications

2-Amino-5-hydroxy-4-methylbenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-hydroxy-4-methylbenzonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-methylbenzonitrile
  • 2-Amino-5-chlorobenzonitrile
  • 2-Amino-4-hydroxybenzonitrile

Uniqueness

2-Amino-5-hydroxy-4-methylbenzonitrile is unique due to the presence of both an amino group and a hydroxyl group on the benzene ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

2-amino-5-hydroxy-4-methylbenzonitrile

InChI

InChI=1S/C8H8N2O/c1-5-2-7(10)6(4-9)3-8(5)11/h2-3,11H,10H2,1H3

InChI Key

DTEAZMVWMGLFRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)C#N)N

Origin of Product

United States

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